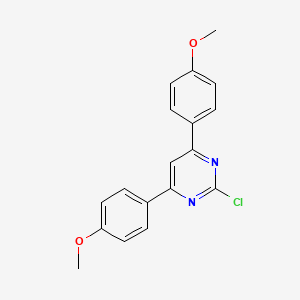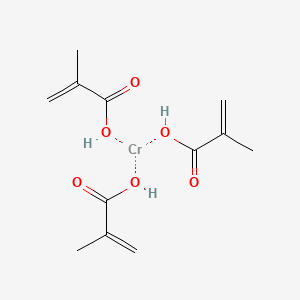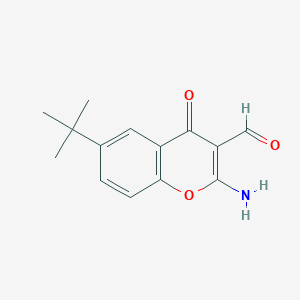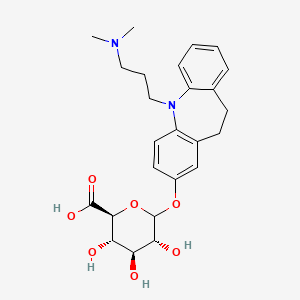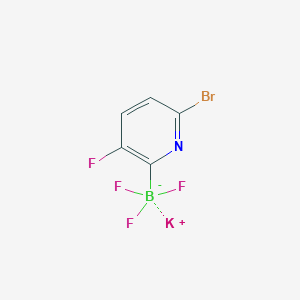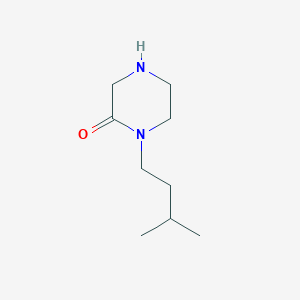
1-(3-Methylbutyl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylbutyl)piperazin-2-one is a heterocyclic organic compound that belongs to the piperazine family Piperazines are known for their diverse biological activities and are commonly used in pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Methylbutyl)piperazin-2-one can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods offer flexibility in the synthesis of substituted piperazines.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid-phase synthesis and photocatalytic synthesis are also explored for efficient production .
化学反応の分析
Types of Reactions: 1-(3-Methylbutyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield amines or alcohols.
科学的研究の応用
1-(3-Methylbutyl)piperazin-2-one has a wide range of scientific research applications:
作用機序
The mechanism of action of 1-(3-Methylbutyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .
類似化合物との比較
Piperazin-2-one: A closely related compound with similar structural features.
Morpholin-2-one: Another related compound with a morpholine ring instead of a piperazine ring.
Uniqueness: 1-(3-Methylbutyl)piperazin-2-one is unique due to its specific substituent (3-methylbutyl group) and its potential for diverse applications. Its structural features provide distinct chemical and biological properties compared to other similar compounds .
特性
CAS番号 |
59702-12-4 |
|---|---|
分子式 |
C9H18N2O |
分子量 |
170.25 g/mol |
IUPAC名 |
1-(3-methylbutyl)piperazin-2-one |
InChI |
InChI=1S/C9H18N2O/c1-8(2)3-5-11-6-4-10-7-9(11)12/h8,10H,3-7H2,1-2H3 |
InChIキー |
KJELJSDXCNJMTR-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCN1CCNCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


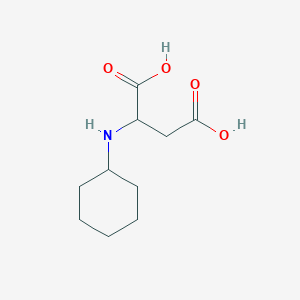
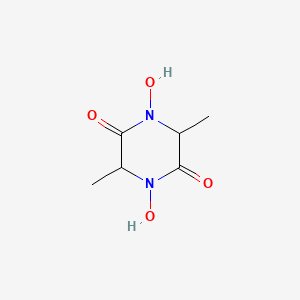
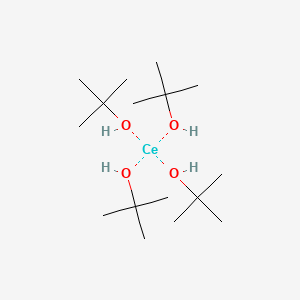
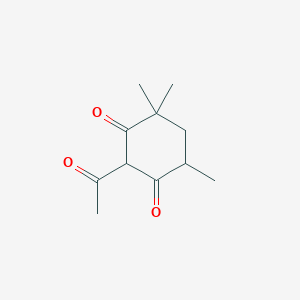
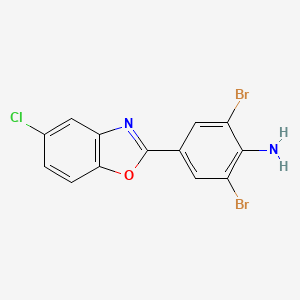
![(3S,7S,8S,9S,10R,11R,13S,14S)-3,7,11-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13806085.png)
